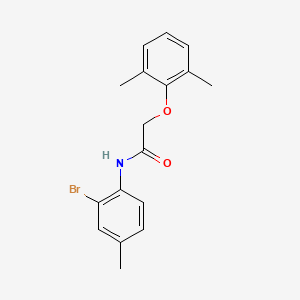

![molecular formula C21H26N6O B5552921 2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)

2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide" belongs to a class of chemicals that include imidazo[4,5-b]pyridine derivatives. These compounds are of significant interest due to their diverse biological activities and their potential as pharmaceutical agents. The structural complexity of this compound suggests it could have unique interactions with biological molecules, making it a candidate for further pharmacological study.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives often involves multi-step chemical reactions that include cyclization processes to form the imidazo[4,5-b]pyridine core. For example, the synthesis can start from 2-aminopyridines that undergo a series of reactions including condensation with appropriate carbonyl compounds and subsequent cyclization. Similar compounds have been synthesized through "water-mediated" hydroamination and silver-catalyzed aminooxygenation, demonstrating the versatility of synthetic approaches for such molecules (Darapaneni, Rao, & Adimurthy, 2013).

Applications De Recherche Scientifique

Antituberculosis Activity

A study on the synthesis and evaluation of antituberculosis activity of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives revealed moderate to good antituberculosis activity among most of the synthesized compounds. Notably, compounds with specific structural characteristics demonstrated the most active profiles with minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, indicating potential application in antituberculosis treatment (Jadhav et al., 2016).

Synthetic Methodologies and Chemical Properties

Research into synthetic methodologies for imidazo[1,2-a]pyridines without deliberate catalyst addition has been reported, offering insights into efficient synthetic routes and potentially expanding the chemical utility of such compounds in various scientific applications. Aqueous syntheses led to methylimidazo[1,2-a]pyridines and related structures under catalyst-free conditions, demonstrating the versatility and adaptability of these compounds in chemical synthesis (Mohan et al., 2013).

Catalysis and Chemical Transformations

The development of Fe3O4@SiO2–OSO3H as an efficient heterogeneous nanocatalyst for the one-pot synthesis of complex pyridoimidazo isoquinolines showcases the compound's role in facilitating catalytic processes and chemical transformations. This highlights its potential in pharmaceutical synthesis and material science applications (Maleki, 2014).

Antitumor Properties

Amino-substituted derivatives of the compound have been synthesized and evaluated for their antitumor properties. The study focused on modifications to both the side chain and the heterocycle, with evaluations showing no significant increase in cytotoxicity compared to model compounds. This research contributes to the understanding of structural activity relationships in the development of antitumor agents (Rivalle et al., 1983).

Antioxidant Evaluation

Research into the synthesis and antioxidant evaluation of new pyrazolopyridine derivatives, including those related to the compound , has been conducted. Some synthesized compounds exhibited promising antioxidant activities, suggesting potential applications in the development of treatments for oxidative stress-related diseases (Gouda, 2012).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-3-ethylimidazo[4,5-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O/c1-2-27-19-17(25-21(27)22)13-16(14-24-19)20(28)23-10-6-12-26-11-5-8-15-7-3-4-9-18(15)26/h3-4,7,9,13-14H,2,5-6,8,10-12H2,1H3,(H2,22,25)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQOUUZMNVBAIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=N2)C(=O)NCCCN3CCCC4=CC=CC=C43)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)

![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)

![8-[(8-fluoro-2-quinolinyl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5552886.png)

![3-(3-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552899.png)

![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)

![4-{[4-(2-amino-2-oxoethyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5552923.png)